

Vidofludimus: A Comparative Analysis of its Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vidofludimus

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This guide provides an objective comparison of the cross-reactivity and selectivity profile of **Vidofludimus** (IMU-838), a novel immunomodulatory drug, with its main alternative, Teriflunomide. The information presented is supported by available experimental data to aid in research and development decisions.

Vidofludimus is a next-generation, orally available small molecule drug candidate with a dual mechanism of action: it is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the nuclear receptor related 1 (Nurr1).[1][2] Its primary therapeutic effect in autoimmune diseases is attributed to the selective inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[3][4] This pathway is crucial for the proliferation of activated lymphocytes, making it a key target for immunomodulation.[3][4]

Comparative Selectivity Profile: Vidofludimus vs. Teriflunomide

A key differentiator of **Vidofludimus** is its high selectivity for its intended targets, which is reported to result in a more favorable safety profile compared to the first-generation DHODH inhibitor, Teriflunomide.[5][6]

Primary Target: Dihydroorotate Dehydrogenase (DHODH)

Vidofludimus demonstrates potent inhibition of human DHODH. Preclinical studies have shown it to be approximately 2.6 times more potent than Teriflunomide in inhibiting this enzyme.[\[6\]](#)[\[7\]](#)

Compound	Target	IC50 (Human DHODH)	Reference
Vidofludimus	DHODH	~134-160 nM	[1] [2]
Teriflunomide	DHODH	~420 nM (~1.25 µM)	[2]

Secondary Target: Nuclear Receptor Related 1 (Nurr1)

A unique characteristic of **Vidofludimus** is its activity as an agonist of Nurr1, a transcription factor with neuroprotective and anti-inflammatory properties.[\[8\]](#) This activity is not shared by other DHODH inhibitors, including Teriflunomide.[\[4\]](#)

Compound	Target	EC50	Reference
Vidofludimus	Nurr1	~0.4 µM	[4] [8]
Teriflunomide	Nurr1	No activity reported	[4]

Cross-Reactivity and Off-Target Profile

The improved safety profile of **Vidofludimus** is attributed to its high selectivity and lack of significant off-target effects, particularly on kinases, which are often associated with adverse effects of other immunomodulators.[\[5\]](#)[\[9\]](#)

Kinase Selectivity

While specific quantitative data from a broad kinase panel for **Vidofludimus** is proprietary, it has been reported that **Vidofludimus** was tested against a panel of over 100 protein kinases and showed no significant off-target effects.[\[5\]](#) In contrast, Teriflunomide has been reported to inhibit tyrosine kinase activity, although at concentrations much higher than those required for DHODH inhibition.[\[10\]](#)

Compound	Off-Target Profile	Supporting Evidence
Vidofludimus	Highly selective with no reported off-target kinase effects.	Tested against a panel of over 100 kinases with no significant inhibition noted (data on file by Immunic, Inc.). [5]
Teriflunomide	Known to inhibit tyrosine kinases at higher concentrations. Also inhibits CYP2C19 with an IC50 of 49 μ M.	Inhibition of tyrosine kinase activity has been reported in vitro and in vivo. [10]

Nuclear Receptor Selectivity

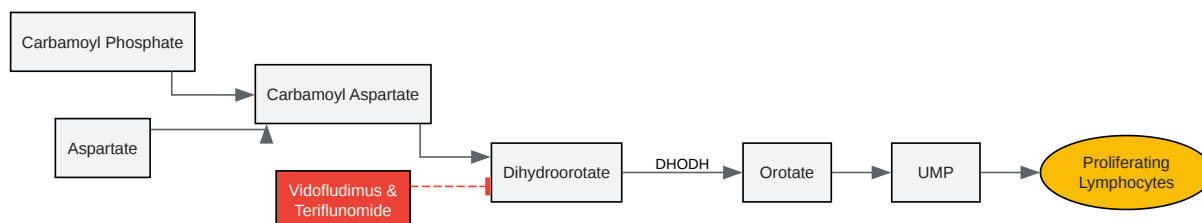
Vidofludimus has been shown to be selective for Nurr1 over other related nuclear receptors.

Nuclear Receptor	Vidofludimus EC50	Reference
Nurr1 (NR4A2)	~0.4 μ M	[4] [8]
Nur77 (NR4A1)	~3.1 μ M	[4] [8]
NOR1 (NR4A3)	~2.9 μ M	[4] [8]
PPAR γ	Weak agonism (EC50 > 10 μ M)	[4]

Signaling Pathways and Experimental Workflows

Pyrimidine de novo Synthesis Pathway

The primary mechanism of action for both **Vidofludimus** and Teriflunomide is the inhibition of DHODH, which blocks the de novo synthesis of pyrimidines, essential for the proliferation of activated T and B lymphocytes.

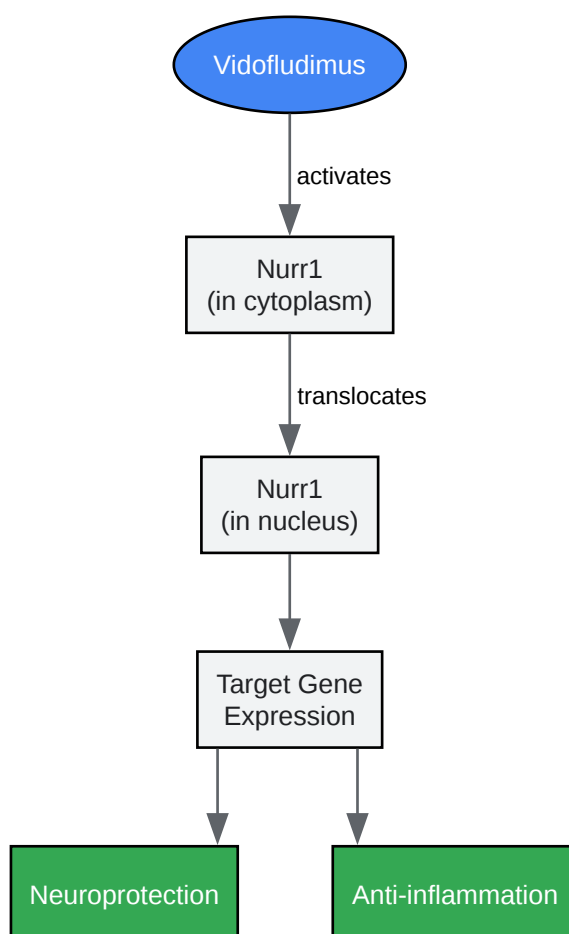


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Caption: Inhibition of DHODH by **Vidofludimus** and Teriflunomide.

Nurr1 Signaling Pathway

Vidofludimus uniquely activates the Nurr1 signaling pathway, which is associated with neuroprotective and anti-inflammatory effects.

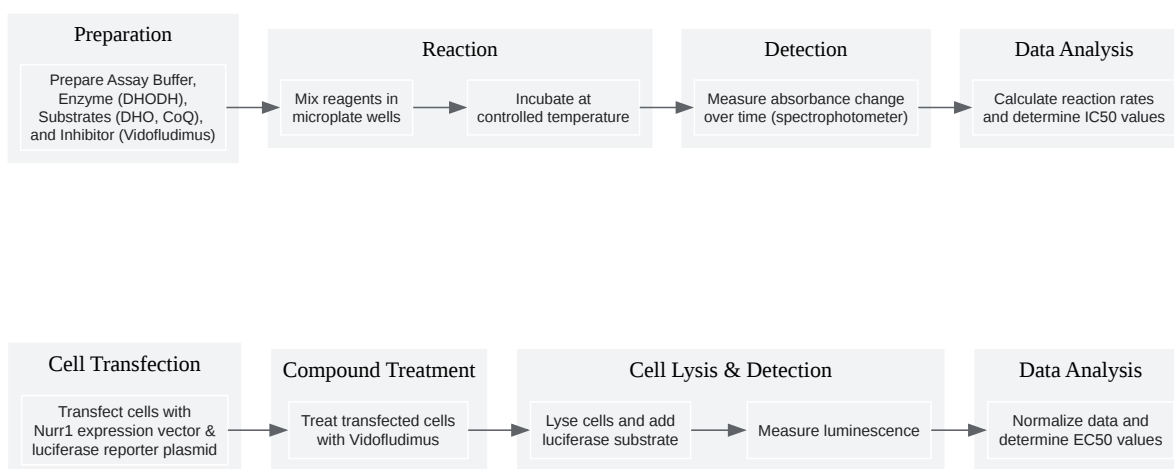


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Caption: **Vidofludimus**-mediated activation of the Nurr1 signaling pathway.

Experimental Workflow: DHODH Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHODH is a spectrophotometric assay.



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- To cite this document: BenchChem. [Vidofludimus: A Comparative Analysis of its Cross-Reactivity and Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631139#cross-reactivity-and-selectivity-profile-of-vidofludimus>]

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